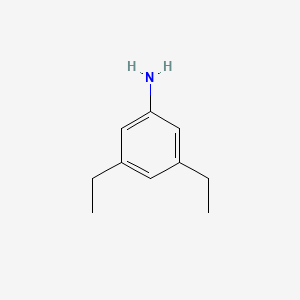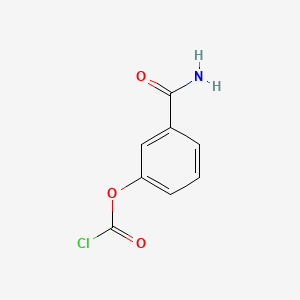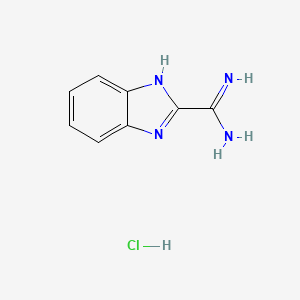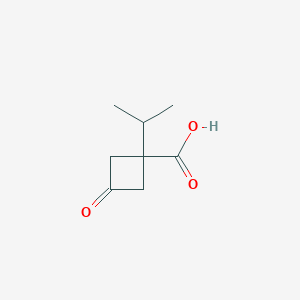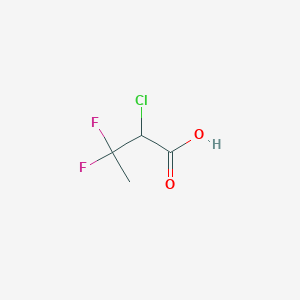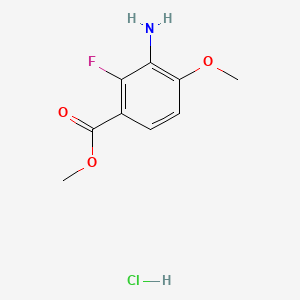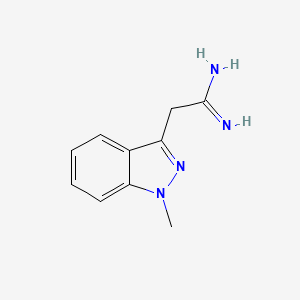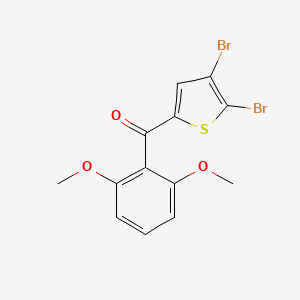
(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is an organic compound that features a thiophene ring substituted with two bromine atoms and a phenyl ring substituted with two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atoms on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups in place of the bromine atoms.
科学研究应用
(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It may have therapeutic potential due to its unique structural properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism by which (4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- (2-Bromo-4,5-dimethoxyphenyl)-(6,7-dimethoxyisoquinolin-1-yl)methanone
- (2-Bromo-4,5-dimethoxyphenyl)methanol
Uniqueness
(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is unique due to the presence of both bromine-substituted thiophene and methoxy-substituted phenyl rings. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
属性
分子式 |
C13H10Br2O3S |
|---|---|
分子量 |
406.09 g/mol |
IUPAC 名称 |
(4,5-dibromothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H10Br2O3S/c1-17-8-4-3-5-9(18-2)11(8)12(16)10-6-7(14)13(15)19-10/h3-6H,1-2H3 |
InChI 键 |
NIYAJXPVSJJZAA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC(=C(S2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)

